molecular formula C19H22N2O2S4 B12733895 4-Thiazolidinone, 3,3'-(1,3-propanediyl)bis(2-(5-methyl-2-thienyl)-, (R*,R*)-(+-)- CAS No. 157247-98-8

4-Thiazolidinone, 3,3'-(1,3-propanediyl)bis(2-(5-methyl-2-thienyl)-, (R*,R*)-(+-)-

Cat. No.: B12733895
CAS No.: 157247-98-8
M. Wt: 438.7 g/mol
InChI Key: XYJPHEYGWRNSIM-RTBURBONSA-N
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Description

4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(5-methyl-2-thienyl)-, (R*,R*)-(±)- is a complex organic compound with significant interest in various fields of chemistry and biology. This compound belongs to the thiazolidinone class, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(5-methyl-2-thienyl)-, (R*,R*)-(±)- typically involves the reaction of 2-(5-methyl-2-thienyl)thiazolidin-4-one with 1,3-dibromopropane under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(5-methyl-2-thienyl)-, (R*,R*)-(±)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(5-methyl-2-thienyl)-, (R*,R*)-(±)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial, anti-inflammatory, and anticancer activities, making it a valuable compound in biological research.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(5-methyl-2-thienyl)-, (R*,R*)-(±)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(5-methyl-2-thienyl)-, (R*,R*)-(±)- is unique due to its specific combination of thiazolidinone and thienyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

157247-98-8

Molecular Formula

C19H22N2O2S4

Molecular Weight

438.7 g/mol

IUPAC Name

(2R)-2-(5-methylthiophen-2-yl)-3-[3-[(2R)-2-(5-methylthiophen-2-yl)-4-oxo-1,3-thiazolidin-3-yl]propyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H22N2O2S4/c1-12-4-6-14(26-12)18-20(16(22)10-24-18)8-3-9-21-17(23)11-25-19(21)15-7-5-13(2)27-15/h4-7,18-19H,3,8-11H2,1-2H3/t18-,19-/m1/s1

InChI Key

XYJPHEYGWRNSIM-RTBURBONSA-N

Isomeric SMILES

CC1=CC=C(S1)[C@@H]2N(C(=O)CS2)CCCN3[C@H](SCC3=O)C4=CC=C(S4)C

Canonical SMILES

CC1=CC=C(S1)C2N(C(=O)CS2)CCCN3C(SCC3=O)C4=CC=C(S4)C

Origin of Product

United States

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